2-Chloro-3,4-difluorophenol
Overview
Description
2-Chloro-3,4-difluorophenol is a chemical compound with the linear formula C6H3O1Cl1F2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3,4-difluorophenol is represented by the SMILES string FC1=C(Cl)C(O)=CC=C1F . The InChI key for this compound is KVRNOHNVBCQESA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-3,4-difluorophenol is a solid substance . Its molecular formula is C6H3O1Cl1F2 , and it has an average mass of 164.537 Da .Scientific Research Applications
1. Functionalization and Synthesis
2-Chloro-3,4-difluorophenol and related compounds have been extensively studied for their potential in functionalization and synthesis. For instance, various difluorophenols, including 3,4-difluorophenol, were converted into hydroxybenzoic acids, which are new compounds with potential applications in organic synthesis (Marzi, Gorecka, & Schlosser, 2004).
2. Chiral Intermediate Synthesis
2-Chloro-3,4-difluorophenol serves as a critical chiral intermediate for synthesizing certain pharmaceuticals. It has been particularly noted in the context of producing Ticagrelor, a medication used for treating acute coronary syndromes. An enzymatic process using ketoreductase was developed to transform 2-chloro-3,4-difluorophenol into a chiral alcohol, which is then used in further synthesis steps (Guo et al., 2017).
3. Analytical Chemistry Applications
The compound has also found applications in analytical chemistry. For instance, it has been used in HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. This indicates its utility in the analysis and quality control of pharmaceutical products (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Safety and Hazards
properties
IUPAC Name |
2-chloro-3,4-difluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRNOHNVBCQESA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-difluorophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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